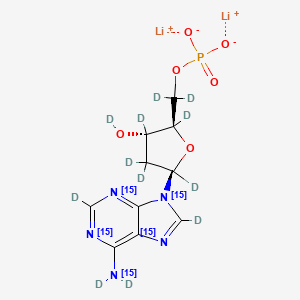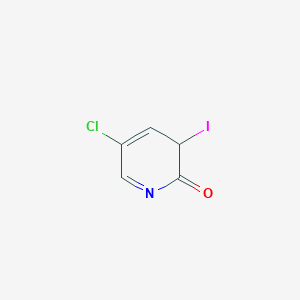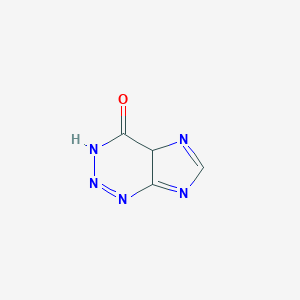
1,3-Pyrrolidinedicarboxylic acid, 3-cyano-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyanopyrrolidine moiety, and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines, due to the stability and ease of removal of the Boc group .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Reagents such as sodium hydroxide or DMAP in acetonitrile are used for introducing the Boc group.
Major Products Formed
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drug candidates.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid primarily involves the stabilization of the amine group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition-elimination reactions, and its removal involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation . This process ensures the protection and subsequent deprotection of amines under mild conditions, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be compared with other Boc-protected compounds such as:
1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(tert-butoxy)carbonyl L-His (Trt)-Aib-OH: Contains a Boc-protected histidine derivative.
The uniqueness of 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid lies in its specific combination of functional groups, which provides distinct reactivity and stability profiles compared to other Boc-protected compounds.
Properties
Molecular Formula |
C11H15N2O4- |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
HCNPLTDBJWRSOX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


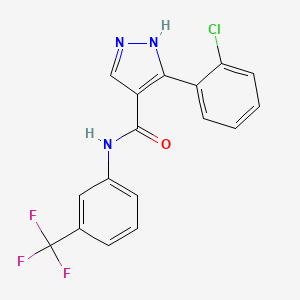
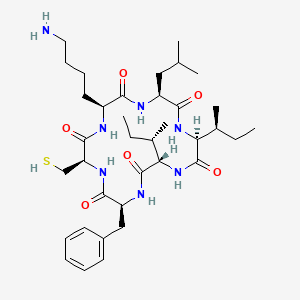
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)


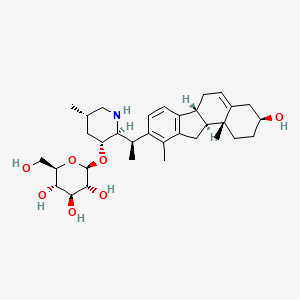
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
